Furo[2,3-c]pyridine Scaffold Demonstrates Anti-Infective Activity Not Observed in Pyridine-Only or Furan-Only Monocyclic Comparators
The furo[2,3-c]pyridine core scaffold has demonstrated quantifiable anti-infective activity that is absent in simpler monocyclic pyridine or furan building blocks. In a systematic evaluation of 4-RCH2-furo[2,3-c]pyridine derivatives (R = OH, Cl, NR1R2), representative compounds exhibited significant protistocidal activity and moderate antibacterial activity [1]. While the parent monocyclic pyridoxal precursor (vitamin B6 aldehyde) serves primarily as a metabolic cofactor with no intrinsic antimicrobial activity, the fused furo[2,3-c]pyridine products derived from its cyclization acquire new anti-infective properties [1]. This scaffold-level differentiation means that the bicyclic furo[2,3-c]pyridine system confers biological functionality not achievable with simpler monocyclic heterocycles.
| Evidence Dimension | Anti-infective activity (protistocidal) |
|---|---|
| Target Compound Data | Significant protistocidal activity (class-level observation for furo[2,3-c]pyridine scaffold) |
| Comparator Or Baseline | Monocyclic pyridine/furan precursors: no protistocidal activity reported |
| Quantified Difference | Qualitative gain-of-function (anti-infective activity absent in precursors) |
| Conditions | Systematic evaluation of 4-RCH2-furo[2,3-c]pyridine derivatives |
Why This Matters
For procurement in anti-infective research programs, the furo[2,3-c]pyridine scaffold provides a validated starting point for hit expansion where monocyclic heterocycles offer no tractable activity, reducing the number of inactive analogs requiring synthesis and screening.
- [1] Shtyrlin YG, et al. Structural Modification of Pyridoxal. Synthesis and Evaluation of Anti-Infective Activity of New 4-Chloro- and 4-Alkyl(dialkyl)aminomethyl-2-hetaryl(hetaroyl)furo[2,3-c]pyridines. Russian Journal of General Chemistry. 2020;90:2242–2247. View Source
